BENGHE Validation & Comparative

Check Availability & Pricing

Comparative Analysis of MMS19 Orthologs: A
Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: MU1920

Cat. No.: B15606740

For Immediate Release

This guide provides a comprehensive comparative analysis of the MMS19 (MMS19 Cytosolic
Iron-Sulfur Assembly Component) protein and its orthologs across key model organisms: Homo
sapiens (human), Mus musculus (mouse), Saccharomyces cerevisiae (yeast), and Arabidopsis
thaliana (thale cress). This document is intended for researchers, scientists, and drug
development professionals investigating DNA repair, genome integrity, and related cellular
processes.

Initially identified through a potential typographical error as "MU1920," further investigation
clarified the subject as the highly conserved MMS19 protein. MMS19 is a crucial component of
the cytosolic iron-sulfur (Fe-S) cluster assembly (CIA) machinery, playing a vital role in the
maturation of numerous Fe-S proteins essential for DNA replication, repair, and transcription.[1]

[2][3][4]

Functional Overview of MMS19

MMS19 functions as an adapter protein within the CIA pathway.[2][3] It facilitates the transfer of
Fe-S clusters to a specific subset of apoproteins, many of which are critical for maintaining
genomic stability.[2][4] Key functions of MMS19 and its orthologs include:

» Nucleotide Excision Repair (NER): MMS19 is required for a fully functional NER pathway, a
major DNA repair mechanism that removes bulky DNA lesions.[5][6][7]
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» Transcription: It plays a role in RNA polymerase Il transcription, a process intertwined with
DNA repair.[5][6]

o Chromosome Segregation: As part of the MMXD complex, MMS19 is involved in proper
chromosome segregation during mitosis.[1][8]

o Fe-S Cluster Assembly: Its central role is in the maturation of Fe-S proteins, acting as a
bridge between early CIA components and target apoproteins like XPD, FANCJ, and RTELL1.
[11[2][3]

Comparative Data of MMS19 Orthologs

The following tables summarize key quantitative and qualitative data for MMS19 orthologs in
human, mouse, yeast, and Arabidopsis.
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Saccharomyce Arabidopsis
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8) 8)
Protein Size
) ) 1030 1031 1032 988
(amino acids)
Sequence
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Human
Sequence
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Human
N-terminal N-terminal N-terminal Conserved
Key Protein domains A & B, domains, C- domains, C- domains
Domains C-terminal HEAT  terminal HEAT terminal HEAT including HEAT
repeats[1][5] repeats|[6] repeats|6] repeats
Cytosaol, Cytosaol,
Subcellular Cytoplasm[10]
o Nucleoplasm, Nucleoplasm, Cytoplasm
Localization ) ) [11]
Spindle[1][8] Spindle[9]
Viable, but )
Viable, but
shows o
) o defective in TGS,
Knockout Not reported Embryonically thermosensitivity )
) o DNA repair, and
Phenotype (likely lethal) lethal[9][12][13] and UV radiation

sensitivity[6][7]
(10]

flowering time
control[10][14]

Signaling Pathway and Experimental Workflow

MMS19 in the Cytosolic Iron-Sulfur (Fe-S) Cluster
Assembly (CIA) Pathway

MMS19 plays a critical role as an adapter protein in the late stages of the CIA pathway. It forms

a complex with other CIA proteins to facilitate the insertion of Fe-S clusters into a specific
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subset of target apoproteins, many of which are involved in DNA metabolism.
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Caption: The role of MMS19 in the CIA pathway.

Experimental Workflow: Co-Immunoprecipitation to
Identify MMS19 Interacting Proteins

Co-immunoprecipitation (Co-IP) is a key technique used to identify proteins that interact with
MMS19. The workflow below outlines the major steps in a typical Co-IP experiment.
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Caption: A typical Co-Immunoprecipitation workflow.

Experimental Protocols
Co-Immunoprecipitation (Co-IP) of MMS19 and
Interacting Partners

This protocol describes the co-immunoprecipitation of MMS19 from mammalian cell lysates to
identify interacting proteins.[2][15][16]

Materials:
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Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

Anti-MMS19 antibody

Isotype control antibody

Protein A/G magnetic beads

Wash buffer (e.g., PBS with 0.1% Tween-20)

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

SDS-PAGE gels

Mass spectrometer

Procedure:

Cell Lysis: Harvest cultured cells and lyse them in ice-cold lysis buffer containing protease
inhibitors.

Pre-clearing: (Optional) To reduce non-specific binding, incubate the cell lysate with protein
A/G beads for 1 hour at 4°C. Centrifuge and collect the supernatant.

Immunoprecipitation: Add the anti-MMS19 antibody or an isotype control to the pre-cleared
lysate and incubate overnight at 4°C with gentle rotation.

Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and
incubate for 2-4 hours at 4°C.

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the
beads 3-5 times with wash buffer to remove non-specifically bound proteins.

Elution: Elute the MMS19-containing protein complexes from the beads using elution buffer.

Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with
antibodies against suspected interacting partners or by mass spectrometry for unbiased
identification of novel interactors.
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Yeast Two-Hybrid (Y2H) Assay for Protein-Protein
Interactions

The Y2H system is used to screen for proteins that interact with MMS19.[17][18][19][20]
Materials:
e Yeast strains (e.g., AH109, Y187)

» "Bait" plasmid (e.g., pGBKT7) containing MMS19 fused to the GAL4 DNA-binding domain
(DBD).

e "Prey" plasmid library (e.g., pPGADT7) containing cDNA from the desired organism fused to
the GAL4 activation domain (AD).

e Yeast transformation reagents (e.g., lithium acetate, PEG).

¢ Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade).

o X-a-Gal for blue/white screening.

Procedure:

» Bait Construction: Clone the coding sequence of MMS19 into the "bait" plasmid.

« Bait Autoactivation Test: Transform the bait plasmid into a suitable yeast strain and plate on
selective media with and without a reporter gene selector (e.g., 3-AT for the HIS3 reporter). A
functional bait should not activate the reporter genes on its own.

e Yeast Mating: Transform the bait plasmid into one yeast strain and the prey library into a
compatible mating type. Mate the two strains to allow for the combination of bait and prey
plasmids in diploid yeast.

o Selection of Interactors: Plate the mated yeast on highly selective media (e.g., SD/-Trp/-Leu/-
His/-Ade). Only yeast cells containing interacting bait and prey proteins will grow.

 Verification: Isolate the prey plasmids from positive colonies and sequence the cDNA insert
to identify the interacting protein. Re-transform the identified prey plasmid with the bait
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plasmid to confirm the interaction.

In Vitro Fe-S Cluster Transfer Assay

This assay measures the ability of the MMS19-containing CIA targeting complex to facilitate the

transfer of an Fe-S cluster to a target apoprotein.[21]

Materials:

Purified recombinant MMS19, CIAO1, MIP18, and a target Fe-S apoprotein (e.g., XPD).
A scaffold protein for in vitro Fe-S cluster assembly (e.g., IscU).

Cysteine desulfurase (e.g., IscS).

L-cysteine.

Ferrous iron source (e.g., ferrous ammonium sulfate).

Reducing agent (e.g., DTT).

Anaerobic chamber or glove box.

UV-visible spectrophotometer.

Procedure:

Fe-S Cluster Assembly on Scaffold: In an anaerobic environment, incubate the scaffold
protein with the cysteine desulfurase, L-cysteine, ferrous iron, and a reducing agent to
assemble an Fe-S cluster on the scaffold. Monitor the assembly by UV-visible spectroscopy.

Fe-S Cluster Transfer: Add purified MMS19, other CIA targeting complex components, and
the target apoprotein to the reaction mixture containing the Fe-S cluster-loaded scaffold.

Monitoring Transfer: Monitor the transfer of the Fe-S cluster from the scaffold to the target
apoprotein by observing changes in the UV-visible spectrum characteristic of the holoprotein.

Analysis: The rate and efficiency of the Fe-S cluster transfer can be quantified by analyzing
the spectral changes over time.
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Conclusion

MMS19 is a highly conserved protein with essential functions in maintaining genome integrity
across diverse eukaryotic organisms. While the core function in the CIA pathway is conserved,
the phenotypic consequences of its disruption vary, highlighting species-specific dependencies.
The experimental protocols provided in this guide offer a starting point for researchers to further
investigate the intricate roles of MMS19 and its orthologs in cellular metabolism and disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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